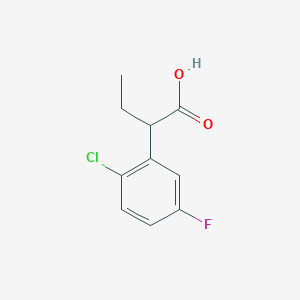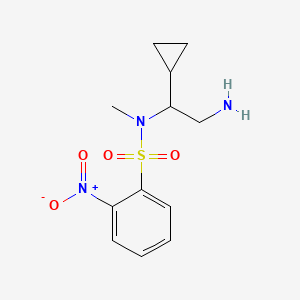![molecular formula C10H15N3 B13303932 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-1,8,10-triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclopentadiene and azides can be used, followed by a series of cycloaddition reactions to form the tricyclic core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazatricyclo framework allows for substitution reactions, where functional groups can be introduced or modified using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: A similar compound with a slightly different tricyclic structure.
2,12-Diaryl-4-(arylmethyleneamino)-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another related compound with additional functional groups and a more complex structure.
Uniqueness
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene is unique due to its specific tricyclic framework and the presence of three nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and potential biological activity further distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
11-methyl-1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C10H15N3/c1-7-5-13-6-8-3-2-4-9(8)12-10(13)11-7/h5,8-9H,2-4,6H2,1H3,(H,11,12) |
Clave InChI |
IPDQWLVPRZDALB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2CC3CCCC3NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




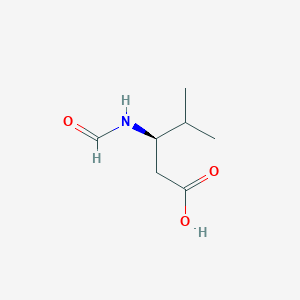
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
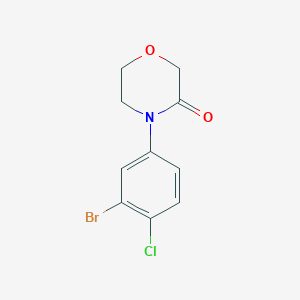
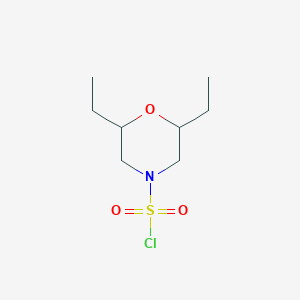
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
